

BTK-IN-17: A Technical Guide to its Anti-inflammatory Properties

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Compound of Interest

Compound Name: BTK-IN-17

Cat. No.: B15578686

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of **BTK-IN-17**, a selective and orally active Bruton's tyrosine kinase (BTK) inhibitor. The information presented is curated from preclinical studies and is intended to inform further research and development of this compound for inflammatory and autoimmune diseases.

Core Concepts: Mechanism of Action

BTK-IN-17 is a potent inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and the activation of other immune cells. By targeting BTK, **BTK-IN-17** effectively modulates downstream signaling pathways that are pivotal in the inflammatory response. The primary mechanism involves the inhibition of BTK phosphorylation at tyrosine 223 (Y223) and the subsequent phosphorylation of its substrate, phospholipase Cy2 (PLCy2), at tyrosine 1217 (Y1217). This disruption of the BTK signaling cascade ultimately mitigates the activation of inflammatory cells and the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of **BTK-IN-17** in preclinical models.

In Vitro Efficacy

Parameter	Value	Cell Line	Description
IC50 (BTK Inhibition)	13.7 nM	-	The half-maximal inhibitory concentration of BTK-IN-17 against Bruton's tyrosine kinase.

In Vivo Efficacy: Rat Collagen-Induced Arthritis (CIA) Model

Treatment Group	Dosage	Administration	Outcome
BTK-IN-17	10 mg/kg	Oral, once daily for 10 days	Demonstrated good anti-inflammatory effects.
BTK-IN-17	30 mg/kg	Oral, once daily for 10 days	Demonstrated good anti-inflammatory effects.
BTK-IN-17	50 mg/kg	Oral, once daily for 10 days	Demonstrated good anti-inflammatory effects.

Pharmacokinetic Profile in Rats

Parameter	Value (IV @ 1 mg/kg)	Value (PO @ 10 mg/kg)
Cmax (ng/mL)	-	52.5
Tmax (h)	-	1.0
AUC (ng·h/mL)	454	164
t1/2 (h)	0.73	1.67
Bioavailability (%)	-	3.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research conducted by Fang X, et al. (2022) in the European Journal of Medicinal Chemistry.

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

Objective: To evaluate the anti-inflammatory efficacy of **BTK-IN-17** in a preclinical model of rheumatoid arthritis.

Animal Model:

- Species: Lewis rats
- Induction of Arthritis:
 - An emulsion of bovine type II collagen and incomplete Freund's adjuvant is prepared.
 - On day 0, rats are immunized via intradermal injection of the emulsion at the base of the tail.
 - A booster injection is administered on day 7.

Treatment Protocol:

- Dosing: **BTK-IN-17** is administered orally at doses of 10, 30, and 50 mg/kg.
- Frequency: Once daily.
- Duration: 10 days, starting from the onset of arthritis.

Assessment of Anti-inflammatory Effects:

- Primary Endpoint: Reduction in paw volume, measured using a plethysmometer.
- Secondary Endpoints:
 - Arthritis score, based on a scale evaluating erythema and swelling.

- Histopathological analysis of joint tissues to assess inflammation, pannus formation, and cartilage/bone erosion.
- Measurement of serum levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and anti-type II collagen antibodies via ELISA.

In Vitro Assay: Western Blot Analysis of BTK Signaling

Objective: To determine the effect of **BTK-IN-17** on the phosphorylation of BTK and its downstream substrate PLC γ 2 in a human B-cell lymphoma line.

Cell Line:

- Ramos cells (human Burkitt's lymphoma)

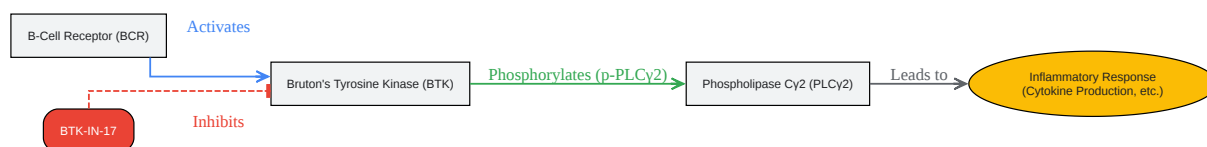
Experimental Procedure:

- Cell Culture: Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Treatment: Cells are pre-incubated with varying concentrations of **BTK-IN-17** for a specified period.
- Stimulation: B-cell receptor signaling is stimulated by the addition of anti-human IgM antibody.
- Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blot:
 - Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
 - Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- The membrane is incubated with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-PLC γ 2 (Tyr1217), and total PLC γ 2 overnight at 4°C.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.

Visualizations

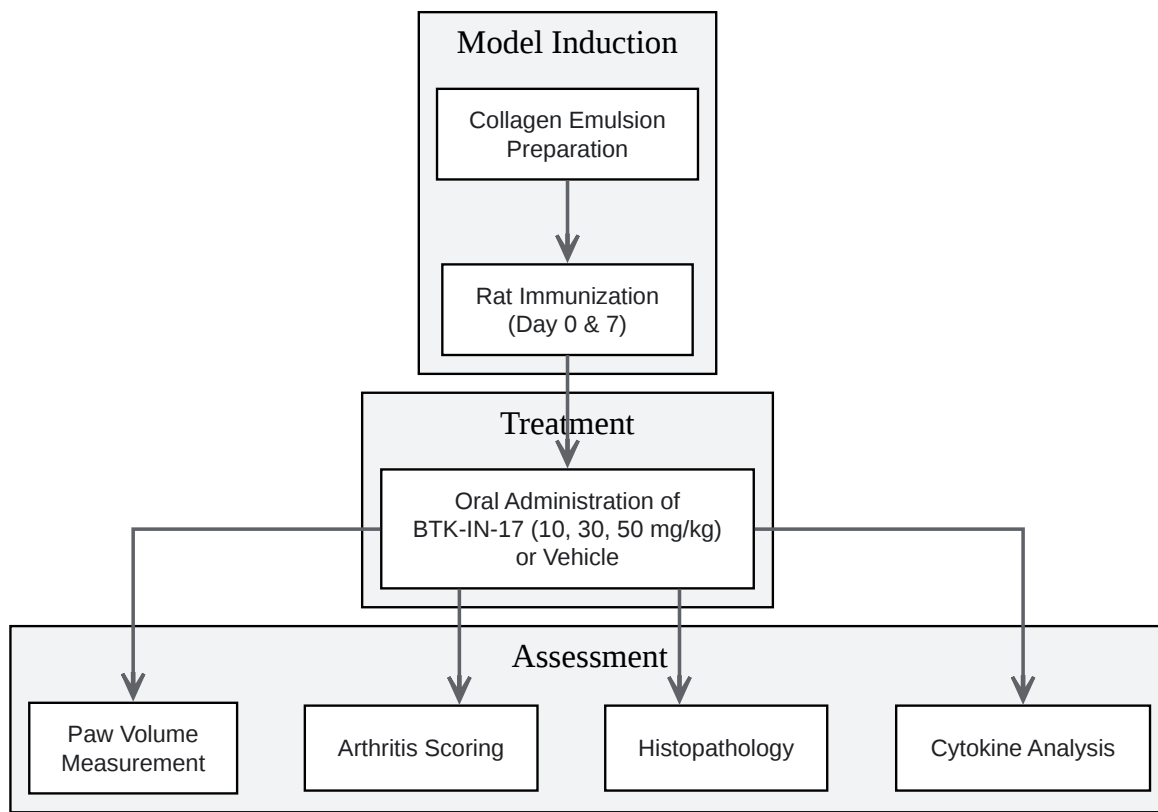
Signaling Pathway of BTK Inhibition



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Caption: **BTK-IN-17** inhibits the BTK signaling cascade.

Experimental Workflow for In Vivo Anti-inflammatory Assessment



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Caption: Workflow for the rat collagen-induced arthritis model.

Western Blot Experimental Workflow



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Caption: Workflow for Western blot analysis of BTK signaling.

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